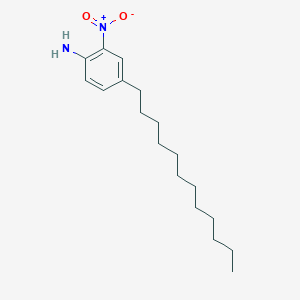

4-Dodecyl-2-nitroaniline

説明

6-(2,4-Difluorophenyl)hexylamine is a synthetic amine derivative featuring a hexylamine chain substituted with a 2,4-difluorophenyl group. This compound is part of a scaffold-hopping strategy in drug design, leveraging the 2,4-difluorophenyl moiety—a pharmacophore found in clinically significant agents like diflunisal (analgesic/anti-inflammatory) and entrectinib (anticancer) . The hexylamine chain may enhance pharmacokinetic properties, such as membrane permeability or target binding, compared to shorter alkyl chains.

特性

CAS番号 |

3663-32-9 |

|---|---|

分子式 |

C18H30N2O2 |

分子量 |

306.4 g/mol |

IUPAC名 |

4-dodecyl-2-nitroaniline |

InChI |

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)18(15-16)20(21)22/h13-15H,2-12,19H2,1H3 |

InChIキー |

NIVIDLVBSALQMX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)N)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Triazole Derivatives with 2,4-Difluorophenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share the 2,4-difluorophenyl group but incorporate triazole-thione cores. Key comparisons include:

- Structural Features : The triazole-thione scaffold introduces sulfur-based tautomerism, absent in 6-(2,4-difluorophenyl)hexylamine. IR spectra confirm the thione form via C=S stretching (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹) .

- Biological Relevance : Triazole derivatives are associated with antimicrobial and antifungal activities, whereas the hexylamine’s primary amine may favor different target interactions (e.g., enzyme inhibition via hydrogen bonding).

Fluoroquinolones (Tosufloxacin and Trovafloxacin)

Fluoroquinolones like tosufloxacin and trovafloxacin feature a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus (). Comparisons include:

- Activity Against Bacterial Persisters: Tosufloxacin and trovafloxacin exhibit superior anti-persister activity against S. aureus compared to other fluoroquinolones, attributed to the 2,4-difluorophenyl group’s role in enhancing DNA gyrase binding .

- Structural Divergence: The quinolone core enables intercalation into DNA, while the hexylamine chain in 6-(2,4-difluorophenyl)hexylamine may facilitate alternative mechanisms, such as membrane disruption or receptor modulation.

Antifungal Agents from Patent Literature

The European Patent Application () lists compounds like B.1.31 and B.1.32 , which combine 2,4-difluorophenyl with tetrazole and pyridyl groups. Key distinctions:

- Structural Complexity : These agents include heterocycles (tetrazole, triazole) and fluorinated aryl ethers, enhancing binding to fungal CYP51 enzymes. In contrast, the hexylamine’s linear structure may prioritize solubility and bioavailability.

Clinically Established Difluorophenyl-Containing Drugs

- Diflunisal : A salicylic acid derivative with 2,4-difluorophenyl substitution, used for its anti-inflammatory and analgesic effects. Unlike 6-(2,4-difluorophenyl)hexylamine, diflunisal’s carboxyl group enables cyclooxygenase (COX) inhibition .

- Entrectinib : An anticancer agent where the 2,4-difluorophenyl group stabilizes interactions with kinase domains. The hexylamine chain in the target compound could similarly modulate kinase binding but with altered specificity.

Physicochemical and Pharmacokinetic Considerations

A comparative table highlights critical differences:

Notes:

- Synthetic Flexibility: The primary amine allows for derivatization (e.g., amide formation), whereas quinolones and triazoles require more complex syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。